molecular formula C21H21NO3S B4279637 3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B4279637
M. Wt: 367.5 g/mol
InChI Key: OBWXFODKMAXEFK-UHFFFAOYSA-N
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Description

3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its bicyclic structure and the presence of a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane-2-carboxylic acid core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the phenylthio and amino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, while the bicyclic structure provides rigidity and specificity in binding. This allows the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core but lacks the phenylthio and amino groups.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A simpler analog without the additional functional groups.

Uniqueness

The presence of the phenylthio and amino groups in 3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID provides unique chemical reactivity and biological activity compared to its simpler analogs

Properties

IUPAC Name

3-[(2-phenylsulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c23-20(18-13-10-11-14(12-13)19(18)21(24)25)22-16-8-4-5-9-17(16)26-15-6-2-1-3-7-15/h1-9,13-14,18-19H,10-12H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXFODKMAXEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Reactant of Route 3
3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 5
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3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
3-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

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